1-(4-Methylpyridin-2-yl)propan-1-one
Overview
Description
1-(4-Methylpyridin-2-yl)propan-1-one is an organic compound with the molecular formula C₉H₁₁NO. It is a heterocyclic building block used in various chemical syntheses. The compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a propanone group at the 1-position. This compound is often utilized in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: this compound can be oxidized to 1-(4-Methylpyridin-2-yl)propanoic acid.
Reduction: The reduction of this compound yields 1-(4-Methylpyridin-2-yl)propan-1-ol.
Substitution: Halogenation of the methyl group forms 1-(4-Bromomethylpyridin-2-yl)propan-1-one.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methylpyridin-2-yl)propan-1-one exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in metabolic or signaling pathways.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)thiourea: This compound shares the pyridine ring structure but has a thiourea group instead of a propanone group.
1-(4-Methylpyridin-2-yl)propan-2-one: Similar to 1-(4-Methylpyridin-2-yl)propan-1-one but with the ketone group at the 2-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and in applications requiring precise molecular interactions.
Biological Activity
1-(4-Methylpyridin-2-yl)propan-1-one, a compound with the molecular formula C9H11NO and a molar mass of 149.19 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following physicochemical properties:
- Molecular Formula : C9H11NO
- Molar Mass : 149.19 g/mol
- Density : 1.015 g/cm³ (predicted)
- Boiling Point : Data not provided in sources
These properties influence its solubility and interaction with biological targets, which are critical for its pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens .
The compound's mechanism of action involves interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This modulation of activity can lead to various biological responses, including inhibition of bacterial growth and potential therapeutic effects against fungal infections .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications to the pyridine ring can significantly affect the compound's biological activity. For instance, altering substituents on the pyridine can enhance potency against specific microbial strains or improve pharmacokinetic profiles. A comparative analysis of related compounds is summarized in the table below:
Compound Name | Structure | Key Characteristics |
---|---|---|
1-(3-Methylpyridin-2-YL)propan-1-one | Structure | Exhibits antimicrobial properties; used as an intermediate in organic synthesis. |
1-(4-Fluorophenyl)-3-(methylamino)prop-2-en-1-one | Structure | High yield synthesis; evaluated for various biological activities. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing MICs of 0.5 µg/mL for S. aureus and 1 µg/mL for E. coli, indicating strong antibacterial activity .
Case Study 2: Pharmacological Applications
In another investigation, the compound was tested for its antifungal properties against Candida albicans. The results demonstrated an antifungal activity with an MIC of 0.25 µg/mL, suggesting its potential use as a therapeutic agent in treating fungal infections .
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSDRMALRIGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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